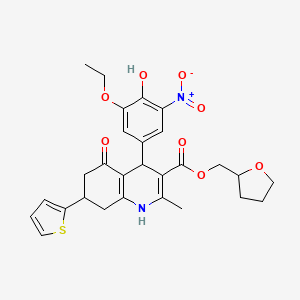

Tetrahydrofuran-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Beschreibung

Herstellungsmethoden

Die Synthese von Tetrahydrofuran-2-ylmethyl 4-(3-Ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat umfasst mehrere Schritte und spezifische Reaktionsbedingungen. Der Syntheseweg beinhaltet typischerweise folgende Schritte:

Bildung des Tetrahydrofuranrings: Dies kann durch die Cyclisierung eines geeigneten Vorläufers erreicht werden.

Einführung der Ethoxy- und Hydroxygruppen: Diese funktionellen Gruppen können durch Substitutionsreaktionen mit geeigneten Reagenzien hinzugefügt werden.

Nitrierung: Die Nitrogruppe kann durch Nitrierungsreaktionen mit Salpetersäure oder anderen Nitrierungsmitteln eingeführt werden.

Bildung des Thiophenrings: Dieser kann durch Cyclisierungsreaktionen mit schwefelhaltigen Vorläufern synthetisiert werden.

Kupplungsreaktionen: Die endgültige Verbindung wird durch Kupplungsreaktionen gebildet, die die verschiedenen funktionellen Gruppen unter bestimmten Bedingungen miteinander verbinden.

Eigenschaften

Molekularformel |

C28H30N2O8S |

|---|---|

Molekulargewicht |

554.6 g/mol |

IUPAC-Name |

oxolan-2-ylmethyl 4-(3-ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |

InChI |

InChI=1S/C28H30N2O8S/c1-3-36-22-13-17(11-20(27(22)32)30(34)35)25-24(28(33)38-14-18-6-4-8-37-18)15(2)29-19-10-16(12-21(31)26(19)25)23-7-5-9-39-23/h5,7,9,11,13,16,18,25,29,32H,3-4,6,8,10,12,14H2,1-2H3 |

InChI-Schlüssel |

VWSCDOWIYZDYOF-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC(=CC(=C1O)[N+](=O)[O-])C2C3=C(CC(CC3=O)C4=CC=CS4)NC(=C2C(=O)OCC5CCCO5)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (OXOLAN-2-YL)METHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method is the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine in the presence of a catalyst. The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of such complex compounds may involve automated synthesis using flow chemistry techniques. This allows for precise control over reaction conditions and can improve yield and purity.

Analyse Chemischer Reaktionen

Tetrahydrofuran-2-ylmethyl 4-(3-Ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen mit geeigneten Reagenzien ersetzt werden.

Hydrolyse: Hydrolysereaktionen können die Verbindung in Gegenwart von Wasser und Säure- oder Basenkatalysatoren in kleinere Fragmente zerlegen.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tetrahydrofuran-2-ylmethyl 4-(3-Ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -pfaden. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Die genauen molekularen Zielstrukturen und -pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Wirkmechanismus

The mechanism of action of (OXOLAN-2-YL)METHYL 4-(3-ETHOXY-4-HYDROXY-5-NITROPHENYL)-2-METHYL-5-OXO-7-(THIOPHEN-2-YL)-1,4,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets would depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Tetrahydrofuran-2-ylmethyl 4-(3-Ethoxy-4-hydroxy-5-nitrophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydrochinolin-3-carboxylat kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Dihydropyrimidin-2(1H)-on-Derivate: Diese Verbindungen weisen einige strukturelle Ähnlichkeiten auf und können vergleichbare biologische Aktivitäten haben.

Chinolin-Derivate:

Thiophen-haltige Verbindungen: Das Vorhandensein eines Thiophenrings in der Struktur kann die Eigenschaften und Reaktivität der Verbindung beeinflussen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.